Foreword: The Architectural Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Foreword: The Architectural Significance of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one (CAS Number: 40117-97-3)
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of medicinal chemistry. In this context, the conformational rigidity and three-dimensional complexity of spirocyclic systems have positioned them as "privileged structures" in drug design.[1] These unique frameworks offer a departure from the often-planar structures of traditional drug molecules, providing a sophisticated tool to improve physicochemical properties, target selectivity, and metabolic stability. This guide focuses on a specific exemplar of this class: 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one, a molecule that merges the spirocyclic concept with the pharmacologically significant piperidine and γ-butyrolactone moieties. While direct biological data for this exact compound is sparse, its structural components are present in a multitude of bioactive agents, making it a compound of significant interest for library synthesis and lead discovery campaigns. This document serves as a technical synthesis of its chemical properties, plausible synthetic routes, and potential pharmacological landscape, drawing insights from closely related analogues to illuminate its potential.
Core Molecular Profile and Physicochemical Properties
8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one is a heterocyclic organic compound featuring a central spirocyclic junction connecting a piperidine ring and a tetrahydrofuran-2-one (γ-butyrolactone) ring. The nitrogen atom of the piperidine ring is substituted with a benzyl group.
| Property | Value | Source |
| CAS Number | 40117-97-3 | [2][3] |
| Molecular Formula | C₁₅H₁₉NO₂ | [2] |
| Molecular Weight | 245.32 g/mol | [2] |
| IUPAC Name | 8-(phenylmethyl)-2-Oxa-8-azaspiro[4.5]decan-1-one | [2] |
| Canonical SMILES | C1CN(CCC12CCOC2=O)CC3=CC=CC=C3 | [4] |
The presence of the tertiary amine and the lactone ester group dictates its chemical reactivity and potential for hydrogen bonding, while the benzyl group adds a significant hydrophobic character. These features are critical in predicting its interaction with biological targets and its pharmacokinetic profile.
Synthetic Pathways and Methodologies
Stage 1: Synthesis of the 2-Oxa-8-azaspiro[4.5]decan-1-one Core
A common and effective method for constructing the spiro[piperidine-4,2'-lactone] core involves the reaction of a suitably protected 4-piperidone with a nucleophile that can be subsequently cyclized. A plausible route is the Reformatsky reaction or a related nucleophilic addition followed by intramolecular lactonization.
Protocol 1: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one (Hypothetical Protocol)
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of ethyl bromoacetate (1.2 eq.) and activated zinc dust (1.5 eq.).
-
Initiation: Gently warm the mixture to initiate the Reformatsky reaction. Once initiated, maintain the reaction at a gentle reflux for 2-3 hours, monitoring by Thin Layer Chromatography (TLC). Causality: The zinc inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc nucleophile, which then attacks the carbonyl of the piperidone.
-
Quenching and Workup: After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Lactonization: Dissolve the crude product in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat to reflux with a Dean-Stark apparatus to remove ethanol and drive the intramolecular cyclization to the lactone. Causality: The acid catalyzes the transesterification reaction, where the hydroxyl group attacks the ethyl ester, eliminating ethanol and forming the more stable five-membered lactone ring.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the N-benzylated spirocycle, 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one.
Alternative: N-Benzylation of a Pre-formed Spirocycle
An alternative strategy involves first forming a protected version of the spirocycle, followed by deprotection and N-benzylation. For instance, using a Boc-protected piperidone as the starting material would yield a Boc-protected spirocycle.
Protocol 2: N-Benzylation via Deprotection (Hypothetical Protocol)
-
Deprotection: Dissolve the N-Boc-2-oxa-8-azaspiro[4.5]decan-1-one (1 eq.) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v). Stir at room temperature for 1-2 hours. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine.
-
Neutralization: Concentrate the reaction mixture under reduced pressure, re-dissolve in DCM, and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate.
-
N-Alkylation: Dissolve the crude secondary amine in a polar aprotic solvent like acetonitrile or DMF. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq.) and benzyl bromide (1.1 eq.).
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) until TLC indicates complete consumption of the starting material.
-
Workup and Purification: Filter off the base, concentrate the filtrate, and partition the residue between water and ethyl acetate. Separate the layers, dry the organic phase, and concentrate. Purify by silica gel chromatography to obtain the final product.
Analytical Characterization Workflow
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A standard workflow would involve Mass Spectrometry, Nuclear Magnetic Resonance, and Chromatography.
Protocol 3: Analytical Workflow
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
LC-MS Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
-
MS Detection: Operate in positive ion mode (ESI+). Monitor for the protonated molecule [M+H]⁺ at m/z 246.14. Causality: The tertiary amine is readily protonated under acidic ESI conditions, providing a strong signal for the parent ion.
-
-
NMR Spectroscopy:
-
¹H NMR: Dissolve ~5-10 mg of the sample in deuterochloroform (CDCl₃). Expect signals corresponding to the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (~3.6 ppm), and complex aliphatic multiplets for the piperidine and lactone ring protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect a signal for the lactone carbonyl carbon (~177 ppm), signals for the aromatic carbons (~127-138 ppm), and multiple aliphatic signals for the spirocyclic core.
-
-
Purity Assessment: Determine purity by integrating the peak area from the HPLC chromatogram (UV detector) and/or the Total Ion Chromatogram (TIC) from the mass spectrometer.
Pharmacological Landscape and Therapeutic Potential
While direct pharmacological data for 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one is not prominent in the literature, a robust hypothesis of its potential can be formulated by examining structurally related compounds. The 1-oxa-8-azaspiro[4.5]decane core is a key pharmacophore in several classes of neurologically active agents.
Muscarinic M1 Receptor Agonism
A series of 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of dementia, such as in Alzheimer's disease.[5] These compounds showed a preferential affinity for M1 over M2 receptors and demonstrated potent activity in ameliorating scopolamine-induced memory impairment in animal models.[5] The core spirocyclic structure was designed to mimic the conformation of the natural neurotransmitter acetylcholine at the muscarinic receptor. The N-substituent is critical for this activity, and while the reported potent agonists are typically N-methyl derivatives, the N-benzyl group of our title compound could modulate this activity, potentially altering selectivity or agonist/antagonist character.
Sigma-1 (σ₁) Receptor Ligand Activity
More recently, 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as high-affinity, selective ligands for the sigma-1 (σ₁) receptor.[6] The σ₁ receptor is an intracellular chaperone protein implicated in a wide range of neurological and psychiatric conditions, including neurodegenerative diseases, pain, and addiction. In these studies, various N-substituents were explored, with fluorinated alkyl chains being used for developing PET imaging agents.[6] The N-benzyl group is a common feature in many CNS-active compounds and could confer significant affinity for the σ₁ receptor.
Other Potential Applications
The broader azaspiro[4.5]decane family has shown a remarkable diversity of biological activities:
-
RIPK1 Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[7] This suggests a potential role in treating inflammatory diseases.[7]
-
Antifungal Activity: Spiro[benzoxazine-piperidin]-one derivatives act as chitin synthase inhibitors, demonstrating broad-spectrum antifungal activity.[8]
-
Neuropeptide Y5 Receptor Antagonism: Structurally related 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been explored as antagonists for the NPY5 receptor, with potential applications in treating eating disorders.[1][9]
Future Research Directives
8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one stands as a promising but underexplored chemical entity. The clear path forward involves a systematic biological evaluation to move from hypothesized activity to empirical data.
-
Broad Primary Screening: The compound should be screened against a diverse panel of CNS targets, including muscarinic receptors (M1-M5), sigma receptors (σ₁ and σ₂), and various kinases like RIPK1.
-
In Vitro ADME Profiling: Initial assessment of metabolic stability using liver microsomes, cell permeability (e.g., Caco-2 assay), and plasma protein binding will provide critical insights into its drug-like properties.
-
Analogue Synthesis: A focused library of analogues should be synthesized by varying the N-substituent. Replacing the benzyl group with other aromatic, heteroaromatic, or aliphatic groups will rapidly establish a structure-activity relationship (SAR) and allow for the optimization of potency and selectivity for any identified primary targets.
By undertaking these studies, the true therapeutic potential of this versatile spirocyclic scaffold can be fully elucidated, potentially unlocking a new class of therapeutic agents.
References
-
ResearchGate. Unprecedented synthesis of chiral spiro‐piperidine oxindole 5 f. [Link]
-
Chem Pharm Bull (Tokyo). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1][7][10]triazolo[1,5-c]quinazolines]. 2006 May;54(5):611-22. [Link]
-
PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorg Med Chem. 2022 Apr 1;59:116686. [Link]
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 2023 Feb; 28(4): 1569. [Link]
-
ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. Eur J Med Chem. 2022 Dec 5;243:114723. [Link]
-
Chongqing Chemdad Co., Ltd. 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one. [Link]
-
The Merck Index Online. Hexamethyldisilazane. [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. J Med Chem. 1993 Nov 26;36(24):3978-86. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]
-
PubChem. 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. [Link]
-
PubMed. Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorg Med Chem. 2020 Jul 15;28(14):115560. [Link]
-
Organic & Biomolecular Chemistry. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. 2014,12, 8562-8566. [Link]
-
PubMed. Extraction and analysis of trifluoroacetic Acid in environmental waters. J AOAC Int. 1996 May-Jun;79(3):749-54. [Link]
-
RAPCA. Community Air Toxics Monitoring 2017; Project No. [Link]
-
MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules. 2020 Nov; 25(22): 5459. [Link]
-
OSHA. GLYPHOSATE Method number: Matrix: Target Concentration: Procedure: Recommended air volume and sampling rate. [Link]
-
Agilent. Analysis of Per/Polyfluoroalkyl Substances in Water Using an Agilent 6470 Triple Quadrupole LC/MS. [Link]
-
Google Patents. WO2008092888A1 - 1-oxa-3-azaspiro[7][11]decan--2-one derivatives for the treatment of eating disorders.
-
NIST WebBook. propyl butanoate-d3. [Link]
Sources
- 1. 8-Cbz-8-azaspiro[4.5]decan-1-one| [benchchem.com]
- 2. 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 40117-97-3|8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one|BLD Pharm [bldpharm.com]
- 4. 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one | C8H13NO2S | CID 123183562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2008092888A1 - 1-oxa-3-azaspiro[4,5]decan--2-one derivatives for the treatment of eating disorders - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 35296-14-1|8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one|BLD Pharm [bldpharm.com]
